An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone, a novel compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the necessary spectroscopic and synthetic protocols.
Introduction: The Significance of Precise Structure Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility.[1][2][3][4] The subject of this guide, 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone, represents a complex molecular architecture with multiple functionalities that necessitate a multi-faceted analytical approach for its complete characterization. The benzophenone scaffold is a common motif in pharmacologically active compounds, known for a diverse range of biological activities.[5][6] The specific substitution pattern of a chloro and a fluoro group on one aromatic ring, and a piperidinomethyl group on the other, is anticipated to modulate its physicochemical and biological properties. Therefore, a rigorous and systematic elucidation of its structure is paramount.
This guide will detail a logical workflow for confirming the molecular structure of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic route will be proposed to provide context for potential impurities and to offer a practical method for obtaining the target compound for analytical purposes.
The Strategic Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound is a systematic investigation that combines various analytical techniques to piece together the molecular puzzle.[7][8] A logical and efficient workflow is crucial for obtaining reliable and comprehensive structural information.
Caption: A strategic workflow for the synthesis, purification, and spectroscopic analysis of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone.
Part 1: Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the target compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC would be employed.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Aromatic Protons (3-Chloro-5-fluorophenyl ring) | 7.2 - 7.6 | 115 - 140 | The electron-withdrawing effects of the chloro, fluoro, and carbonyl groups will deshield these protons, leading to complex splitting patterns due to H-H and H-F couplings. |
| Aromatic Protons (4'-piperidinomethylphenyl ring) | 7.4 - 7.8 | 128 - 145 | The protons ortho and meta to the carbonyl and the piperidinomethyl group will appear as distinct doublets. |
| Methylene Protons (-CH₂-) | ~3.5 | ~60 | The methylene protons adjacent to the nitrogen of the piperidine ring and the aromatic ring will be a singlet. |
| Piperidine Protons | 1.4 - 2.5 | 24 - 55 | The protons of the piperidine ring will exhibit complex multiplets due to their diastereotopic nature. |
| Carbonyl Carbon (C=O) | - | ~195 | The characteristic chemical shift for a diaryl ketone carbonyl carbon. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings and the piperidine moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the methylene protons to the aromatic ring and the piperidine ring).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.[9][10][11]
Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1650 - 1670 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N (Aliphatic Amine) | 1000 - 1250 | Medium |
| C-F (Aryl Fluoride) | 1100 - 1400 | Strong |
| C-Cl (Aryl Chloride) | 700 - 850 | Strong |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The strong absorption around 1660 cm⁻¹ would be a key indicator of the benzophenone carbonyl group.[12][13][14]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.[15][16]
Expected Mass Spectrometric Data
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone (C₂₀H₂₁ClFNO) is 345.1323 g/mol . HRMS analysis should confirm this molecular formula with high accuracy.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. Key expected fragments would arise from:
-
Cleavage of the bond between the carbonyl group and the aromatic rings.
-
Loss of the piperidine moiety.
-
Benzylic cleavage of the piperidinomethyl group.
-
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern. This will help in confirming the connectivity of the different parts of the molecule.
Part 2: Proposed Synthetic Pathway
A plausible synthetic route for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is crucial for obtaining the material for analysis and for understanding potential process-related impurities. A Friedel-Crafts acylation followed by functional group manipulation is a logical approach.[17][18][19][20]
Caption: A proposed three-step synthesis of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone.
Detailed Synthetic Protocol:
Step 1: Synthesis of 3-Chloro-5-fluoro-4'-methylbenzophenone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry toluene at 0 °C, add 3-chloro-5-fluorobenzoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 3-Chloro-5-fluoro-4'-(bromomethyl)benzophenone (Benzylic Bromination)
-
Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a light source (e.g., a sunlamp) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
The crude product can be used in the next step without further purification or purified by chromatography.
Step 3: Synthesis of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone (Nucleophilic Substitution)
-
Dissolve the brominated intermediate from Step 2 in a suitable solvent such as acetonitrile or DMF.
-
Add piperidine and a base (e.g., potassium carbonate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain pure 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone.
Part 3: Confirmatory Analysis and Data Validation
The final step in the structure elucidation process is to integrate all the spectroscopic data to build a self-validating and cohesive structural assignment. The HMBC data is particularly critical in unequivocally connecting the 3-chloro-5-fluorobenzoyl moiety to the 4'-(piperidinomethyl)phenyl ring through the carbonyl carbon. The high-resolution mass spectrometry data provides the definitive molecular formula, and the fragmentation pattern should be consistent with the proposed structure. The FT-IR data confirms the presence of the key functional groups. This comprehensive dataset, when in full agreement, provides a high degree of confidence in the assigned structure of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone.
Conclusion
The structural elucidation of novel compounds like 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is a meticulous process that relies on the synergistic application of modern analytical techniques. This guide has outlined a robust and logical workflow, from a proposed synthesis to detailed spectroscopic analysis. By following these protocols and principles, researchers can confidently determine and validate the structure of this and other complex molecules, a critical step in the journey of drug discovery and development.
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